molecular formula C13H20N2OS B253851 N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B253851
M. Wt: 252.38 g/mol
InChI Key: QDDAUPJNYYAQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a compound that features a pyrrolidine ring and a thiophene ring connected via an ethyl chain to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with pyrrolidine to form an intermediate, which is then reacted with propanoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrrolidine derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the thiophene ring can interact with aromatic residues in receptor binding sites, modulating receptor activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[2-pyrrolidin-1-yl-2-(2-furyl)ethyl]propanamide
  • N-[2-pyrrolidin-1-yl-2-(2-pyridyl)ethyl]propanamide
  • N-[2-pyrrolidin-1-yl-2-(2-phenyl)ethyl]propanamide

Uniqueness

N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C13H20N2OS/c1-2-13(16)14-10-11(12-6-5-9-17-12)15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16)

InChI Key

QDDAUPJNYYAQDD-UHFFFAOYSA-N

SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCCC2

Canonical SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCCC2

Origin of Product

United States

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